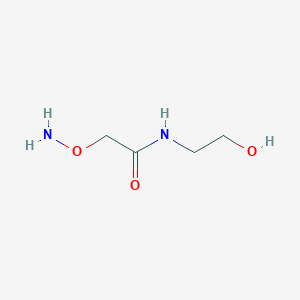
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is a chemical compound with the molecular formula C4H10N2O3 It is characterized by the presence of an aminooxy group and a hydroxyethyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide typically involves the reaction of hydroxylamine with an appropriate acetamide derivative. One common method is the reaction of hydroxylamine hydrochloride with N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the acetamide group.
Hydroxyethyl imidazolines: Contains a hydroxyethyl group but has a different core structure.
Uniqueness
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is unique due to the presence of both an aminooxy group and a hydroxyethyl group attached to an acetamide backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C4H10N2O3 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
2-aminooxy-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H10N2O3/c5-9-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8) |
InChI-Schlüssel |
CHDZZNLMBQAQJH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



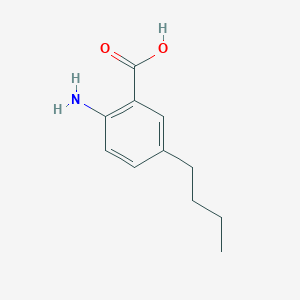
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
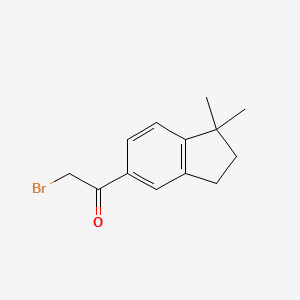
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
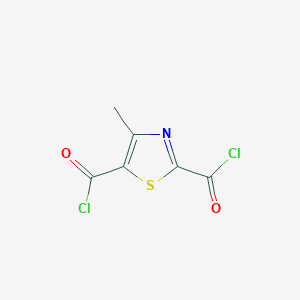

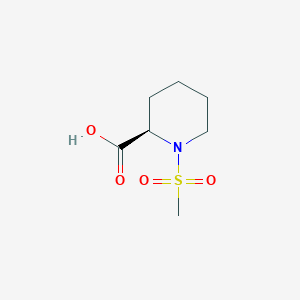
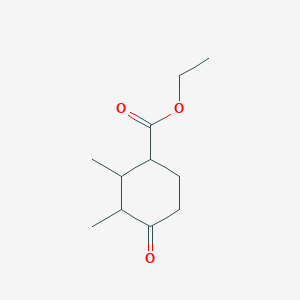

![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
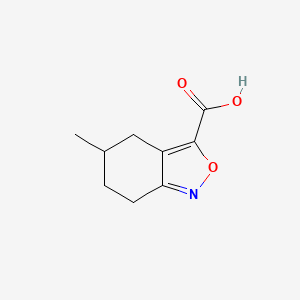
![4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)
